5-Benzylhydantoin

Descripción

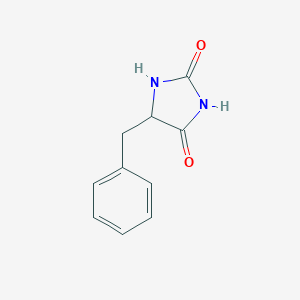

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-benzylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOMTIHROGSFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874065 | |

| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-82-3 | |

| Record name | 5-(Phenylmethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3530-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3530-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Benzylhydantoin and Its Derivatives

Classical Synthetic Routes for 5-Benzylhydantoin

The preparation of 5-substituted and 5,5-disubstituted hydantoins has historically been dominated by a few robust and versatile chemical reactions. mdpi.com These methods, developed in the late 19th and early 20th centuries, remain fundamental in heterocyclic chemistry. mdpi.combeilstein-journals.orgnih.govcam.ac.uk Among the most prominent and widely employed are the Bucherer-Berg reaction and the Urech hydantoin (B18101) synthesis. mdpi.comencyclopedia.pub These classical routes are valued for their use of readily available starting materials and their ability to construct the five-membered hydantoin ring in a straightforward manner. mdpi.com

Bucherer-Berg Reaction and its Modifications for this compound Synthesis

The Bucherer-Berg reaction is a one-pot, multicomponent reaction that is one of the most convenient and common methods for preparing 5-substituted and 5,5-disubstituted hydantoins. mdpi.comalfa-chemistry.comnih.gov The reaction typically involves heating a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. mdpi.comencyclopedia.pubalfa-chemistry.com This process directly yields the hydantoin product, which is often crystalline and can be easily purified. mdpi.com For the synthesis of this compound, the starting carbonyl compound is phenylacetaldehyde (B1677652).

The efficiency of the Bucherer-Berg synthesis is highly dependent on the reaction conditions, and optimization of parameters such as temperature, reaction time, and solvent is crucial for achieving high yields.

Temperature: The reaction is typically conducted at elevated temperatures, commonly between 60–70 °C, when performed in aqueous ethanol (B145695) under standard atmospheric pressure. mdpi.comencyclopedia.pub However, for certain substrates, increasing the temperature further can improve yields. For instance, heating the reaction mixture to 110 °C in a sealed vessel to prevent the loss of volatile components has been shown to significantly increase the yield of some hydantoins. mdpi.com A continuous-flow method has demonstrated that at 120 °C and 20 bar of pressure, nearly quantitative conversions can be achieved in as little as 30-32 minutes. organic-chemistry.orgresearchgate.net

Time: Reaction times can vary from a few hours to several days. For some sterically hindered ketones, extending the reaction time from 10 hours to 90 hours has been shown to increase the yield dramatically. mdpi.com In a modified Bucherer-Berg synthesis for 5-methyl-5-benzylhydantoin, a reaction time of 24 hours was employed. mdpi.com

Yield: Yields are highly substrate-dependent. While many simple aldehydes and ketones provide excellent yields, more complex or sterically hindered starting materials may result in lower yields under standard conditions. mdpi.com Modifications such as using ultrasonication have been reported to improve yields and shorten reaction times, even at lower temperatures. wikipedia.org A modified Bucherer-Berg reaction for a derivative, 5-methyl-5-benzylhydantoin, reported a yield of 69.3% after recrystallization. mdpi.com

| Parameter | Typical Range/Value | Effect on Reaction |

| Temperature | 60 - 120 °C | Higher temperatures generally increase reaction rate and can improve yield, especially for less reactive substrates. |

| Time | 8 - 90 hours | Longer reaction times can lead to higher conversion and improved yields, particularly for sterically hindered carbonyls. |

| Pressure | Atmospheric - 20 bar | Higher pressure (in a closed system) can retain volatile reactants and accelerate the reaction. |

| Solvent | Aqueous Ethanol, Ethyl Acetate (B1210297) | 50% aqueous ethanol is a common solvent. Ethyl acetate has been identified as optimal for continuous-flow processes. |

| Yield | Variable (Good to Excellent) | Highly dependent on substrate and specific conditions. Modifications like continuous flow can achieve near-quantitative yields. |

While this compound is synthesized from phenylacetaldehyde, the closely related derivative, 5-methyl-5-benzylhydantoin, is prepared using phenylacetone (B166967) as the ketone starting material. mdpi.com In a well-documented modification of the Bucherer-Berg reaction, phenylacetone is reacted with sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃) to produce 5-methyl-5-benzylhydantoin. mdpi.com

The procedure involves dissolving phenylacetone in a 1:1 mixture of ethanol and water. To this solution, sodium cyanide and ammonium carbonate are added. The mixture is then heated, typically at 60 °C, and stirred for an extended period, such as 24 hours. mdpi.com Following the reaction, the mixture is acidified with a strong acid like hydrochloric acid (HCl) to precipitate the crude product, which can then be purified by recrystallization from a solvent like 50% ethanol. mdpi.com This approach provides a reliable route to the 5,5-disubstituted hydantoin derivative. mdpi.com

Urech Hydantoin Synthesis for this compound

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is another classical method for preparing hydantoins. wikipedia.org This reaction starts with an amino acid, which is treated with potassium cyanate (B1221674) and an acid, typically hydrochloric acid, to form the hydantoin ring. wikipedia.orgresearchgate.netresearchgate.net This method is particularly useful for synthesizing 5-substituted hydantoins where the substituent corresponds to the side chain of the starting amino acid.

To synthesize this compound via the Urech method, the naturally occurring amino acid L-phenylalanine is used as the precursor. researchgate.net The reaction proceeds in a two-step manner. First, the amino acid is treated with potassium cyanate (KOCN) in water. This step forms an intermediate N-carbamoyl amino acid (a ureido derivative). In the second step, this intermediate is cyclized by heating it in the presence of a strong acid, such as hydrochloric acid. researchgate.net The acidic conditions facilitate the intramolecular condensation, leading to the closure of the five-membered ring and the formation of this compound. Optimization of reaction conditions, including temperature and reaction times, is important to achieve high yields. researchgate.net

Herbst Method for 5-Methyl-5-benzylhydantoin

The Herbst method, described in 1932, provides an alternative route to 5,5-disubstituted hydantoins. mdpi.com For the synthesis of 5-methyl-5-benzylhydantoin, the process begins with the reaction of phenylacetone with ammonium cyanide. This initial step forms an α-amino nitrile intermediate (1-amino-1-methyl-2-phenylethanenitrile). This intermediate is then treated with potassium cyanate, which converts it into a urea (B33335) derivative. The final step involves acidification, which induces cyclization of the urea derivative to yield the target 5-methyl-5-benzylhydantoin. mdpi.com This method is distinct from the one-pot Bucherer-Berg reaction as it involves the formation and subsequent reaction of an isolable α-amino nitrile intermediate.

Biltz Reaction and its Relevance

The Biltz reaction, first reported in 1908 for the synthesis of phenytoin (B1677684) (5,5-diphenylhydantoin), is a classical method for preparing hydantoin rings. nih.gov The reaction typically involves the base-catalyzed condensation of a 1,2-dicarbonyl compound, such as benzil, with urea. nih.govacademicjournals.orgasianpubs.org The generally accepted mechanism proceeds through the initial formation of a dihydroxy-imidazolone intermediate, which then undergoes a pinacol-type rearrangement involving a 1,2-aryl or alkyl shift to form the stable hydantoin ring. academicjournals.orgasianpubs.orgrsc.org

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has introduced more sophisticated methods for the preparation of this compound, focusing on stereoselectivity, efficiency, and sustainability.

Stereoselective Synthesis of this compound Enantiomers

The development of methods to synthesize specific enantiomers of this compound is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Strategies to achieve this include asymmetric hydrogenation of prochiral 5-benzylidenehydantoins and the use of chiral catalysts. rsc.org Chiral phosphoric acids, for instance, have been successfully used to catalyze the asymmetric condensation of glyoxals and ureas to produce enantioenriched hydantoins, demonstrating a promising route for asymmetric synthesis. rsc.org

A direct and efficient method for the stereoselective synthesis of (S)-5-benzylhydantoin utilizes the naturally occurring amino acid L-phenylalanine as the chiral starting material. beilstein-journals.orgnih.gov This approach is based on the Urech hydantoin synthesis, which involves N-carbamylation of the amino acid followed by acid-catalyzed cyclization. nih.gov

In a one-pot, microwave-assisted procedure, L-phenylalanine is first reacted with potassium cyanate in water. beilstein-journals.orgnih.gov The microwave irradiation accelerates the formation of the N-carbamoyl intermediate. Subsequently, the addition of concentrated hydrochloric acid and further microwave heating induces the cyclization to yield (S)-5-benzylhydantoin. beilstein-journals.orgnih.gov This method is notable for its speed, use of water as a green solvent, and retention of the stereochemical integrity from the starting amino acid.

| Starting Material | Reagents | Conditions | Product | Yield |

| L-Phenylalanine | 1. KOCN, H₂O2. HCl | Microwave, 80°C | (S)-5-Benzylhydantoin | High |

Table 1: Synthesis of (S)-5-Benzylhydantoin via Microwave-Assisted Urech Reaction. beilstein-journals.orgnih.gov

Enzymatic Synthesis and Biotransformation

Enzymatic methods offer a powerful tool for producing enantiomerically pure compounds under mild conditions. While direct enzymatic synthesis of this compound is not widely reported, enzymatic kinetic resolution (EKR) represents a key biotransformation strategy. EKR can be used to separate a racemic mixture of this compound or a chiral precursor.

This technique commonly employs lipases, which can selectively acylate or hydrolyze one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. researchgate.net For example, a racemic alcohol precursor could be resolved using a lipase (B570770) like Candida antarctica lipase B (CALB) in the presence of an acyl donor. researchgate.netscielo.br The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. scielo.br This has been demonstrated using lipase in combination with a racemization agent like a niobium salt for the resolution of chiral alcohols. scielo.br

| Method | Enzyme | Principle | Application to this compound |

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., CALB, P. cepacia) | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. | Resolution of racemic this compound or its chiral precursors. researchgate.netresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst | EKR combined with in-situ racemization of the undesired enantiomer. | Potentially allows for the conversion of a racemic precursor entirely into a single desired enantiomer of this compound. scielo.br |

Table 2: Enzymatic Strategies for Chiral Synthesis.

Multicomponent Reactions (MCRs) for Hydantoin Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The Bucherer-Bergs reaction is a classic MCR for synthesizing 5-substituted and 5,5-disubstituted hydantoins. mdpi.com This reaction typically involves a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (like sodium or potassium cyanide). mdpi.comresearchgate.net For the synthesis of 5-methyl-5-benzylhydantoin, for example, phenylacetone is heated with sodium cyanide and ammonium carbonate in an aqueous ethanol solution. mdpi.com

The Urech synthesis, starting from an amino acid, potassium cyanate, and acid, can also be performed as a one-pot, two-step sequential process that shares characteristics with MCRs due to its operational simplicity. beilstein-journals.orgnih.gov These MCR-based methods are advantageous as they often reduce the number of purification steps and minimize solvent waste compared to traditional multi-step syntheses.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pharmaceuticals, including this compound. mdpi.comejcmpr.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and solvent-free conditions.

Microwave-assisted synthesis has emerged as a prominent green technique. It offers rapid volumetric heating, leading to significantly reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. mdpi.comnih.gov The one-pot synthesis of (S)-5-benzylhydantoin from L-phenylalanine is a prime example, where using microwave irradiation in water as a solvent dramatically improves the process efficiency and sustainability. beilstein-journals.orgnih.gov Other studies have demonstrated the successful microwave-assisted synthesis of various hydantoin derivatives, sometimes under solvent-free conditions, which further enhances the green credentials of the method. organic-chemistry.orgyoungin.com

Ultrasound irradiation is another alternative energy source that can promote chemical reactions. The continuous-flow, ultrasound-assisted synthesis of phenytoin has been shown to be more efficient than traditional batch methods, a principle that could be applied to this compound synthesis. chemrxiv.org These green approaches not only reduce waste and energy consumption but also align with the growing demand for sustainable manufacturing in the pharmaceutical industry. mdpi.com

| Green Approach | Example Application | Advantages |

| Microwave Irradiation | Synthesis of (S)-5-benzylhydantoin from L-phenylalanine in water. beilstein-journals.orgnih.gov | Rapid reaction rates, reduced side products, high yields, energy efficiency. mdpi.com |

| Aqueous Media | Urech synthesis of (S)-5-benzylhydantoin. beilstein-journals.orgnih.gov | Non-toxic, non-flammable, and inexpensive solvent. |

| Solvent-Free Conditions | Microwave-promoted condensation of arylglyoxals and ureas. organic-chemistry.org | Eliminates solvent waste, simplifies workup, reduces environmental impact. |

| Ultrasound Irradiation | Continuous-flow synthesis of hydantoins. chemrxiv.org | Enhanced reaction rates, improved energy efficiency, suitable for continuous manufacturing. |

Table 3: Green Chemistry Approaches in Hydantoin Synthesis.

Synthesis of Isotope-Labelled this compound for Research Applications

The synthesis of isotopically labeled this compound is crucial for a variety of research applications, including metabolic studies, mechanistic investigations of enzymes, and as internal standards for quantitative analysis. The incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H or D), or the radioisotope carbon-14 (B1195169) (¹⁴C), provides a powerful tool for tracing the fate of the molecule and understanding reaction mechanisms.

¹³C and ¹⁴C Labeling Strategies

Carbon-13 and carbon-14 isotopes are commonly introduced into the this compound structure to elucidate its biological pathways and for use in ligand binding assays. The choice of labeling strategy depends on the desired position of the isotope and the available starting materials.

One established method for synthesizing L-5-benzylhydantoin with a ¹³C label in the benzylic methylene (B1212753) group ([6-¹³C]-L-5-Benzylhydantoin) starts from the correspondingly labeled amino acid, [3-¹³C]-L-phenylalanine. openmedscience.com This synthesis follows the principles of the classic Urech hydantoin synthesis. The labeled L-phenylalanine is reacted with potassium cyanate (KOCN) in an acidic environment. This reaction first produces the L-carbamoyl-L-α-amino acid intermediate, which subsequently undergoes acid-catalyzed cyclization to form the desired 5-substituted L-hydantoin. openmedscience.com The integrity of the label and the purity of the final product are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. openmedscience.com

Another versatile and widely used method for preparing hydantoins is the Bucherer-Bergs reaction. nih.govnih.govencyclopedia.pub This multicomponent reaction typically involves heating an aldehyde or ketone with potassium cyanide (KCN) and ammonium carbonate. wikipedia.org To synthesize ¹⁴C-labeled this compound, phenylacetaldehyde can be used as the starting carbonyl compound. The ¹⁴C label is introduced by using [¹⁴C]potassium cyanide. This approach places the radiolabel at the C-4 position of the hydantoin ring. The Bucherer-Bergs synthesis is known for its efficiency in creating 5-substituted and 5,5-disubstituted hydantoins. nih.gov

Table 1: Comparison of ¹³C and ¹⁴C Labeling Strategies for this compound

| Method | Labeled Precursor | Position of Label | Key Features |

|---|---|---|---|

| Urech Synthesis | [3-¹³C]-L-phenylalanine | C-6 (Benzylic CH₂) | Stereospecific, starting from a chiral amino acid. |

| Bucherer-Bergs Reaction | [¹⁴C]Potassium Cyanide | C-4 | A multicomponent reaction suitable for introducing cyanide-derived labels. |

| Ring Closure | [¹³C/¹⁴C]Potassium Cyanate | C-2 | Builds the hydantoin ring onto an existing amino acid or derivative. |

Deuterium Labeling and Kinetic Isotope Effects

Deuterium (D or ²H) labeling is a valuable tool in medicinal chemistry and mechanistic studies. thieme-connect.de Replacing hydrogen with deuterium can alter the metabolic profile of a drug (metabolic switching) and is instrumental in investigating reaction mechanisms through the kinetic isotope effect (KIE). rsc.org

While specific literature on the synthesis of deuterium-labeled this compound is sparse, established methods for deuterating related hydantoins and other organic molecules can be applied. For example, deuterium can be introduced into the phenyl ring of the benzyl (B1604629) group via reductive dehalogenation. This would involve first synthesizing a halogenated (e.g., chloro- or bromo-) derivative of this compound and then treating it with deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C). A similar strategy has been employed for the deuterium labeling of 5-ethyl-5-phenylhydantoin. openmedscience.com Another approach could be the use of deuterated starting materials in the Bucherer-Bergs synthesis, such as a deuterated phenylacetaldehyde.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. rsc.org It is a powerful probe for determining reaction mechanisms and transition state structures. nih.gov A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. For the synthesis or enzymatic processing of this compound, deuterating the C-H bond at the C-5 position would be expected to produce a significant primary KIE if the cleavage of this bond is rate-limiting.

Studies on analogous systems provide insight into the expected KIEs. For instance, kinetic isotope effects have been determined for reactions involving deuterated benzylamine (B48309) nucleophiles, which share structural similarities with the benzyl moiety of this compound. koreascience.kr These studies help in understanding how isotopic substitution in the benzyl group might influence reaction rates. The magnitude of the KIE can indicate the nature of the transition state; for example, a larger KIE often suggests a more symmetric transition state for a hydrogen transfer step. rsc.org While KIEs are often used to study enzyme mechanisms, they are also valuable in understanding synthetic reaction pathways, such as the Finkelstein reaction involving benzyl-like structures. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [6-¹³C]-L-5-Benzylhydantoin |

| L-phenylalanine |

| [3-¹³C]-L-phenylalanine |

| Potassium cyanate |

| Phenylacetaldehyde |

| Potassium cyanide |

| [¹⁴C]Potassium cyanide |

| Ammonium carbonate |

| Phenylalaninamide |

| [¹³C]Potassium cyanate |

| [¹⁴C]Potassium cyanate |

| [¹⁴C]Urea |

| 5-ethyl-5-phenylhydantoin |

Structural and Conformational Analysis of 5 Benzylhydantoin

X-Ray Diffraction Analysis of 5-Benzylhydantoin Crystal Structures

Crystallographic studies provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure of the enantiomerically pure form, specifically (S)-5-benzylimidazolidine-2,4-dione monohydrate, has been determined. iucr.orgredalyc.orgscilit.com

The single-crystal X-ray diffraction analysis of (S)-5-benzylhydantoin monohydrate reveals that it crystallizes in the orthorhombic system. researchgate.net The determined space group is P2₁2₁2₁, which is a chiral space group, confirming the enantiopure nature of the crystal. researchgate.net The unit cell contains four molecules of the hydantoin (B18101) derivative and four water molecules (Z=4). researchgate.net

Table 1: Crystal Data and Structure Refinement for (S)-5-Benzylhydantoin Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O₂·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Note: This data is for the monohydrate form of (S)-5-benzylhydantoin. iucr.orgresearchgate.net

The crystal packing of (S)-5-benzylhydantoin monohydrate is stabilized by a network of intermolecular hydrogen bonds. researchgate.net The presence of a water molecule in the asymmetric unit plays a central role in connecting the hydantoin molecules. The structure is characterized by N—H···O and O—H···O hydrogen bonds, which link the molecules into two-dimensional chains. researchgate.net These interactions involve the amide protons (N1-H and N3-H) of the hydantoin ring, the carbonyl oxygens, and the hydrogen atoms of the water molecule, creating a stable, extended supramolecular architecture. researchgate.net

The C5 carbon atom of the hydantoin ring in this compound is a stereocenter. The synthesis from L-phenylalanine results in the (S)-enantiomer. openmedscience.com The crystallographic analysis of (S)-5-benzylhydantoin monohydrate confirms the absolute configuration at this C5 position. iucr.org The molecule crystallizes in a chiral space group (P2₁2₁2₁), meaning that only one enantiomer is present in the crystal lattice, without its mirror image. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure and conformation of this compound in solution.

The proton and carbon NMR spectra of this compound have been characterized, with specific assignments made for key functional groups. Data for the (S)-enantiomer in solution shows distinct signals for the amide, aromatic, and benzylic protons. openmedscience.comscispace.com

In a study using isotopically labeled [6-¹³C]-L-5-benzylhydantoin, the ¹³C NMR spectrum showed enrichment exclusively at the benzylic carbon (referred to as C-6 in the study), appearing at 36.8 ppm. openmedscience.com The corresponding ¹H NMR spectrum for this labeled compound displayed a splitting of the H-6 methylene (B1212753) signal at 2.94 ppm, with a large one-bond carbon-hydrogen coupling constant (¹JC-H) of 129 Hz. openmedscience.com

Table 2: Selected ¹H NMR Chemical Shifts for (S)-5-Benzylhydantoin

| Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|

| N1-H | 7.92 | Not Specified |

| N3-H | 10.43 | Not Specified |

| Aromatic Protons | 7.18 - 7.29 | Not Specified |

Data compiled from studies on (S)-5-benzylhydantoin and its ¹³C-labeled analogue. openmedscience.comscispace.com

Table 3: Selected ¹³C NMR Chemical Shifts for L-5-Benzylhydantoin

| Carbon | Chemical Shift (ppm) | Note |

|---|

Data from a study on [6-¹³C]-L-5-benzylhydantoin. openmedscience.com

One-dimensional Nuclear Overhauser Effect (1D-NOESY) experiments have been employed to elucidate the solution-state conformation of (S)-5-benzylhydantoin. scispace.com The NOE is a through-space interaction that allows for the determination of the spatial proximity of protons within a molecule. scispace.com

These studies revealed a significant NOE between the amide protons (at both the N1 and N3 positions) and the protons of the benzyl (B1604629) group's aromatic ring. scispace.com This observation provides strong evidence for a "folded" conformation in solution, where the phenyl ring is positioned over the hydantoin ring. scispace.com This folded geometry is thought to be stabilized by a non-bonded interaction between the π-electrons of the aromatic ring and the dipole of the N1-H amide bond. scispace.com The NOE data confirms a close spatial relationship between the N1 amide proton and the aromatic moiety, supporting the folded conformational hypothesis. scispace.com

Correlation between NMR Data and Computational Studies

While comprehensive computational studies specifically correlating with the NMR data for this compound are not extensively documented in the available literature, the principles of such correlations are well-established through studies of related hydantoin derivatives. nih.govacs.orgmdpi.com The correlation of Nuclear Magnetic Resonance (NMR) data with computational models is a powerful tool for understanding the conformational preferences of molecules in solution.

In a study of isotope-labeled hydantoins, specific NMR data for L-5-benzylhydantoin (the (S)-enantiomer) was reported. The ¹³C NMR spectrum confirmed the enrichment at the C-6 position (the benzylic methylene carbon) with a chemical shift of 36.8 ppm. The ¹H NMR spectrum showed a corresponding signal for the H-6 methylene protons at 2.94 ppm, with a ¹J(C,H) coupling constant of 129 Hz due to the attached ¹³C label.

General computational approaches for hydantoin derivatives, such as those employing Density Functional Theory (DFT) and Molecular Mechanics (MM), are used to calculate the energies of various possible conformations. nih.govacs.org These calculated conformations can then be used to predict NMR parameters, such as chemical shifts and coupling constants. A strong correlation between the experimentally observed NMR data and the calculated parameters for a particular conformation provides evidence that this conformation is significantly populated in solution.

For instance, in related hydantoin-based peptidomimetics, downfield chemical shifts of amide protons in ¹H NMR spectra (typically around 8 ppm in a nonpolar solvent like CDCl₃) are indicative of their involvement in intramolecular hydrogen bonds. acs.org Computational models can then be used to identify the specific hydrogen bonding patterns, such as those that stabilize α-helix or β-turn-like structures. nih.govacs.org While specific data for this compound is not available, these established methods provide a framework for its future detailed conformational analysis.

Table 1: Selected NMR Data for L-5-Benzylhydantoin

| Nucleus | Position | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹³C | C-6 (CH₂) | 36.8 | |

| ¹H | H-6 (CH₂) | 2.94 | ¹J(C,H) = 129 |

Conformational Analysis and Molecular Modeling

The conformation of this compound is determined by the spatial arrangement of its hydantoin and benzyl groups. This arrangement is influenced by a variety of intramolecular interactions.

The solid-state conformation of (S)-5-benzylhydantoin has been determined by single-crystal X-ray diffraction of its monohydrate. crystallography.net The crystallographic data reveals a specific folded geometry where the benzyl group is oriented relative to the hydantoin ring.

In the crystal structure, the hydantoin ring itself is nearly planar. The benzyl substituent adopts a conformation that minimizes steric hindrance while allowing for favorable intramolecular and intermolecular interactions. The precise torsion angles defining the orientation of the benzyl group relative to the hydantoin ring are determined from the crystallographic data.

Computational modeling of related hydantoin structures suggests that in solution, a molecule like this compound can exist in an equilibrium of different conformations. nih.govacs.org For chiral 5-substituted hydantoins, the substituent can adopt different spatial orientations, leading to various folded or extended conformers. The folded geometry observed in the solid state is one of the low-energy conformations that the molecule can adopt.

Table 2: Crystallographic Data for (S)-5-Benzylhydantoin Monohydrate crystallography.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 6.229 |

| b (Å) | 6.244 |

| c (Å) | 14.475 |

| β (°) | 99.05 |

| Volume (ų) | 556 |

The conformation of this compound is governed by a balance of several intramolecular interactions. These can include:

Steric Hindrance: The bulky benzyl group and the hydantoin ring will arrange themselves to minimize steric clashes. This is a primary factor in determining the allowable range of torsion angles.

van der Waals Interactions: Attractive and repulsive van der Waals forces between non-bonded atoms play a role in the fine-tuning of the molecular conformation.

Intramolecular Hydrogen Bonding: In principle, the N-H groups of the hydantoin ring could form weak intramolecular hydrogen bonds with the π-electron cloud of the benzyl group's aromatic ring. This type of N-H···π interaction is known to influence the conformation of similar molecules.

Dipole-Dipole Interactions: The polar C=O and N-H bonds in the hydantoin ring create local dipoles that will interact with each other and with the quadrupole moment of the benzyl group.

Studies on related hydantoin-based peptidomimetics have shown that intramolecular hydrogen bonds are key in stabilizing specific folded conformations, such as β-turns. acs.org In these more complex systems, amide N-H groups can form hydrogen bonds with carbonyl oxygen atoms. For this compound itself, the potential for intramolecular hydrogen bonding is more limited but could still play a role in favoring certain folded geometries over others. The interplay of these forces results in the observed conformational preferences of the molecule.

Computational Chemistry and Theoretical Studies of 5 Benzylhydantoin

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study hydantoin (B18101) derivatives to predict their molecular structure and vibrational frequencies. mdpi.combas.bg For instance, the B3LYP functional, often combined with extended basis sets like 6-311++G**, is a reliable method for structure prediction and frequency calculations for a wide range of molecules, including derivatives of 5-benzylhydantoin. mdpi.combas.bg

Theoretical calculations have been employed to investigate the structure of ligands such as 3-amino-5-methyl-5-benzylhydantoin and its palladium complexes. bas.bg In studies on 5-methyl-5-benzylhydantoin, DFT methodology was used to investigate the molecular structure in the gas phase, providing a basis for comparison with solid-state experimental data obtained from X-ray diffraction. mdpi.com Such analyses also extend to spectroscopic properties, where calculated vibrational frequencies for functional groups, like N-H and C=O stretches, are compared with experimental IR spectra. mdpi.com For example, the calculated frequency for N-H stretching in 5-methyl-5-benzylhydantoin was found to be in the 3535–3520 cm⁻¹ range, while the theoretical values for the C=O group's stretched modes were at 1791 cm⁻¹ and 1755 cm⁻¹. mdpi.com

A key application of DFT is the optimization of molecular geometry, which can then be compared with experimental data from techniques like single-crystal X-ray diffraction. This comparison serves to validate the computational model and provide a more detailed understanding of the molecule's structural features. For 5-methyl-5-benzylhydantoin, a good agreement has been found between the structural parameters calculated via DFT and those determined experimentally. mdpi.com

Table 1: Comparison of Selected Experimental (X-ray) and Calculated (DFT/B3LYP) Geometric Parameters for 5-Methyl-5-benzylhydantoin

| Parameter | Bond/Angle | Experimental (X-ray) Value (Å/°) | Calculated (DFT) Value (Å/°) |

|---|---|---|---|

| Bond Length | C2-O1 | 1.213 | 1.210 |

| C4-O2 | 1.205 | 1.217 | |

| N1-C2 | 1.376 | 1.385 | |

| C4-C5 | 1.527 | 1.542 | |

| C5-C6 | 1.536 | 1.543 | |

| Bond Angle | N1-C2-N3 | 110.1 | 110.1 |

| C2-N3-C4 | 113.8 | 113.1 | |

| N3-C4-C5 | 109.8 | 109.8 | |

| C4-C5-N1 | 103.1 | 102.7 | |

| C2-N1-C5 | 112.9 | 113.5 |

Data sourced from a study on 5-methyl-5-benzylhydantoin. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound might interact with enzyme active sites. These studies are crucial for structure-based drug design and for explaining the substrate specificity of enzymes.

Molecular docking analyses have been performed to investigate the interaction of this compound within the substrate-binding pocket of enzymes. In a study using a modeled D-hydantoinase from Geobacillus stearothermophilus ATCC 31783, this compound was docked into the enzyme's active site. researchgate.net The analysis revealed a binding free energy (ΔG) of -6.9 kcal/mol. researchgate.net This value indicates a favorable binding interaction. The study identified specific amino acid residues within the binding pocket that interact with the ligand. researchgate.net Such interactions, often involving hydrogen bonds and hydrophobic contacts, are critical for stabilizing the ligand within the active site and are essential for catalysis. researchgate.netnih.gov

Table 2: Molecular Docking Results for this compound with D-hydantoinase

| Ligand | Enzyme | Binding Free Energy (ΔG) | Interacting Residues |

|---|---|---|---|

| This compound | D-hydantoinase (G. stearothermophilus) | -6.9 kcal/mol | Not explicitly listed in the abstract, but shown in interaction diagrams. researchgate.net |

Data sourced from a study on a modeled D-hydantoinase. researchgate.net

Hydantoinases are enzymes that catalyze the reversible hydrolysis of hydantoin derivatives. Their stereospecificity is a key factor in their application for producing enantiomerically pure amino acids. Computational methods can be used to investigate the origin of this stereospecificity. For related enzymes like dihydropyrimidinases (DHPases), which also belong to the cyclic amidases family, quantum mechanical cluster approaches based on DFT have been used to compare reaction mechanisms and the origin of stereospecificity. researchgate.net

By modeling the interaction of different enantiomers of a substrate within the enzyme's active site, researchers can analyze differences in binding energy and the geometry of the transition state. The docking of this compound into D-hydantoinase suggests that specific interactions within the chiral environment of the binding pocket govern which enantiomer of the hydantoin is preferentially hydrolyzed. researchgate.net Although the specific study did not detail the stereospecificity prediction for this compound itself, the methodology demonstrates the potential of computational analysis to elucidate and predict the stereoselective behavior of these enzymes. researchgate.net

Quantum Chemical Approaches for Reaction Mechanisms

Understanding the precise mechanism of enzyme-catalyzed reactions is a fundamental goal of biochemistry, and quantum chemical methods are invaluable for this purpose. These approaches can model the electronic rearrangements that occur during chemical reactions, including bond breaking and formation.

For enzymes related to hydantoinases, such as dihydropyrimidinases, quantum mechanical (QM) cluster models based on DFT have been employed to investigate reaction mechanisms. researchgate.net In this approach, the active site of the enzyme, including the substrate and key catalytic residues, is treated with a high level of quantum theory, while the rest of the protein is represented by a simpler model. This allows for the calculation of reaction pathways and the identification of transition states and intermediates. Such studies provide detailed insights into the roles of specific amino acid residues in catalysis, the proton transfer steps, and the energetic barriers of the reaction, which ultimately determine the enzyme's efficiency and specificity. researchgate.net

Pharmacological and Biological Activity of 5 Benzylhydantoin and Its Derivatives

Anticonvulsant Activity of 5-Benzylhydantoin

The search for effective and less toxic antiepileptic drugs has led to extensive investigation of hydantoin (B18101) derivatives, with this compound being a key focus. nih.govacs.org Its structural similarity to phenytoin (B1677684), a widely used anticonvulsant, has prompted numerous studies to evaluate its efficacy in seizure models. acs.orgpcbiochemres.com Research has shown that this compound and its substituted analogues possess significant anticonvulsant activity, particularly against maximal electroshock seizures (MES), a model for generalized tonic-clonic seizures. nih.govacs.orgnih.gov

The anticonvulsant potency of this compound derivatives is intricately linked to the nature and position of substituents on the benzyl (B1604629) ring. nih.govnih.gov Structure-activity relationship (SAR) studies have been pivotal in identifying key structural features that enhance anticonvulsant effects.

A crucial factor influencing activity is lipophilicity, which facilitates passage across the blood-brain barrier. acs.org Substituents that increase the lipophilic character of the molecule often lead to improved anticonvulsant potency. acs.orgnih.gov For instance, the introduction of alkoxy and halogen groups on the benzyl ring has been explored to enhance this property. nih.govacs.org

Studies have revealed that the presence of a phenyl or another aromatic group at the 5-position of the hydantoin ring is generally considered essential for activity against generalized tonic-clonic seizures. pcbiochemres.com The substitution pattern on this aromatic ring plays a significant role. For example, phenylmethylenehydantoins substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups have demonstrated good anticonvulsant activity. nih.gov In contrast, the introduction of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) tends to result in less active or inactive compounds. nih.gov

One of the most potent compounds identified in a series of substituted 5-benzylhydantoins was 5-[3-(trifluoromethyl)benzyl]hydantoin. nih.govacs.org This highlights the positive impact of specific electron-withdrawing groups at certain positions on the benzyl ring. The replacement of the phenyl ring with heteroaromatic rings has been found to either reduce or eliminate anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Substituent on Benzyl Ring | Anticonvulsant Activity (MES Assay) | Reference |

|---|---|---|---|

| This compound | None | Active | nih.gov |

| 5-[3-(Trifluoromethyl)benzyl]hydantoin | 3-CF3 | Most potent in its series | nih.govacs.org |

| Alkyl-substituted phenylmethylenehydantoins | Alkyl groups | Good activity | nih.gov |

| Halogeno-substituted phenylmethylenehydantoins | Halogen atoms | Good activity | nih.gov |

| Alkoxyl-substituted phenylmethylenehydantoins | Alkoxyl groups | Good activity | nih.gov |

| Nitro-substituted phenylmethylenehydantoins | -NO2 | Less active or inactive | nih.gov |

| Cyano-substituted phenylmethylenehydantoins | -CN | Less active or inactive | nih.gov |

| Hydroxyl-substituted phenylmethylenehydantoins | -OH | Less active or inactive | nih.gov |

The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their anticonvulsant activity. mdpi.com The spatial arrangement of the phenyl ring relative to the hydantoin core can influence how the molecule interacts with its biological target, believed to be the voltage-gated sodium channels. researchgate.net

Studies comparing the anticonvulsant activity of cis and trans isomers of related 5,5'-diphenylhydantoin Schiff bases have underscored the importance of stereoisomerism and conformational states. mdpi.com It has been observed that the cis isomers can exhibit higher potency in suppressing seizure spread in the MES test compared to their trans counterparts. mdpi.com This suggests that a specific geometric arrangement of the molecule is favored for optimal interaction with the receptor. The enhanced activity of the cis-form may be attributed to a more favorable conformational state that better matches the binding site of the target receptor. mdpi.com

X-ray crystallography studies of some 5-phenylhydantoin (B13835) derivatives have suggested that the interactions observed in the crystal packing might reflect the biological interactions responsible for their anticonvulsant activity. researchgate.net The conformational arrangement of the phenyl ring at the 5-position with respect to the hydantoin ring is a key aspect of this interaction. researchgate.net These findings indicate that subtle changes in molecular shape and the orientation of key functional groups can have a profound impact on biological activity.

Enzyme Interactions and Biotransformation of this compound

The biotransformation of this compound is significantly influenced by its interactions with specific enzymes, particularly those involved in the "hydantoinase process." wikipedia.org This enzymatic pathway is crucial for the production of optically pure amino acids.

Hydantoin racemase (EC 5.1.99.5) is an enzyme that catalyzes the racemization of 5'-monosubstituted hydantoins, a critical step in the hydantoinase process. wikipedia.org While the chemical racemization of this compound has been studied, enzymatic racemization is also a key area of research. acs.org Racemases from sources like Arthrobacter aurescens have been identified to act on various hydantoins. google.com However, the specificity can vary; for instance, some bacterial racemases are known to act on aliphatic hydantoins but not on bulkier structures like 5-tert-butylhydantoin. google.com The activity of these enzymes ensures that a racemic mixture of a hydantoin substrate can be completely converted to a single desired D- or L-amino acid.

D-hydantoinase (dihydropyrimidinase, EC 3.5.2.2) is a key enzyme that catalyzes the stereoselective hydrolysis of D-enantiomers of 5-monosubstituted hydantoins. nih.govnih.gov Its activity and stereoselectivity are highly dependent on the specific substrate and the enzyme's source. nih.gov While research has often focused on substrates like (R,S)-5-phenylhydantoin, the interaction of D-hydantoinase with this compound reveals important limitations and opportunities in biocatalysis. nih.gov

Wild-type D-hydantoinases often exhibit limited activity towards hydantoin derivatives with bulky substituents. nih.goviaea.orggrafiati.com The thermostable D-hydantoinase from Geobacillus stearothermophilus ATCC 31783, for example, shows low to no activity with large substrates like D,L-5-benzylhydantoin and D,L-5-indolylmethyl hydantoin. nih.gov Docking analysis suggests that the size of these bulky substrates prevents them from properly accessing the enzyme's binding pocket. nih.gov The low activity is so significant that for some bulky substrates, key kinetic constants like K_m and k_cat could not be determined for the wild-type enzyme. researchgate.net This substrate size limitation is a critical factor, and research has focused on engineering the enzyme to better accommodate these larger molecules by mutating amino acids in the substrate binding site. nih.goviaea.org

The activity of D-hydantoinase towards this compound can be significantly influenced by the presence of substituents on the phenyl ring. A study using recombinant D-hydantoinase from Vigna angularis (adzuki bean) examined the hydrolysis of various this compound derivatives with halogen and methyl groups. nih.govnih.gov The results indicated clear differences in conversion efficiency and enantioselectivity based on the substituent. nih.gov

The enzyme showed a preference for substrates that had a substituent at the 4-position of the phenyl ring. nih.gov Derivatives with fluorine and bromine substituents were hydrolyzed with nearly 100% efficiency within 48 hours. nih.gov In contrast, methyl-substituted derivatives were not fully hydrolyzed even after 72 hours of incubation. nih.gov

Table 1: Hydrolysis Efficiency of Vigna angularis D-Hydantoinase on Substituted this compound Derivatives

| Substituent on Phenyl Ring | Position | Conversion Efficiency | Incubation Time (hours) |

| Fluorine | 4- | ~100% | 48 |

| Bromine | 4- | ~100% | 48 |

| Methyl | 2- | <100% | 72 |

| Methyl | 3- | <100% | 72 |

| Methyl | 4- | <100% | 72 |

This table is generated based on findings reported in scientific literature. nih.gov

The enzymatic conversion of hydantoins is a well-established method for producing optically pure D-amino acids, which are valuable intermediates for pharmaceuticals. researchgate.netnih.gov The "hydantoinase process" involves the sequential action of hydantoinase and N-carbamoylase enzymes. researchgate.net this compound and its derivatives serve as precursors in the synthesis of D-phenylalanine and its substituted forms. The D-hydantoinase enzyme specifically hydrolyzes the D-form of the racemic hydantoin to its corresponding N-carbamoyl-D-amino acid, which is then converted to the final D-amino acid. nih.govnih.gov The unreacted L-hydantoin can be racemized by a hydantoin racemase, allowing for a theoretical 100% yield of the D-amino acid. Other advanced biocatalytic methods, such as one-pot cascades to convert L-amino acids to D-amino acids, have also been developed. rsc.org

D-Hydantoinase Substrate Specificity and Stereoselectivity

Other Biological Activities of Hydantoin Derivatives Relevant to this compound Research

The hydantoin scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. nih.govekb.eg This broad spectrum of activity provides a relevant context for research into this compound and its potential applications.

Clinically approved drugs containing the hydantoin moiety include the anticonvulsant Phenytoin, the antibiotic Nitrofurantoin, and the antiandrogen Enzalutamide. nih.govjddtonline.info Research has demonstrated that hydantoin derivatives possess various pharmacological properties, including:

Anticonvulsant Activity : This is one of the most well-known activities of the hydantoin class. jddtonline.info A study specifically on 5-benzylhydantoins identified several substituted derivatives with potent anticonvulsant effects in rat models. nih.gov

Anticancer Activity : Hydantoin derivatives have shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells. ekb.egthebioscan.com

Antimicrobial Activity : The class of compounds has demonstrated efficacy against various bacterial, fungal, and viral pathogens. thebioscan.comresearchgate.net This includes activity against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV). researchgate.net

Anti-inflammatory and Antidiabetic Activities : Certain hydantoin-based compounds have been investigated for these therapeutic effects. ekb.eg

The versatility of the hydantoin ring, which has multiple sites for substitution, allows for the synthesis of diverse derivatives with a broad range of pharmacological profiles. nih.gov

Anti-inflammatory Properties

Certain derivatives of hydantoin have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key inflammatory mediators. nih.gov For instance, studies on related heterocyclic compounds have shown that they can suppress the expression and activity of mediators like prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govnih.gov

In the context of cancer research, which often overlaps with inflammatory pathways, derivatives of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin were found to influence the expression of COX-2 and the production of nitric oxide (NO) in MDA-MB-231 human breast cancer cells. nih.gov Specifically, compounds designated as compound 3 and compound 4 from this series demonstrated a significant, dose- and time-dependent increase in the production of NO. nih.gov The study observed that compound 3 had the most potent effect on NO production after 24 hours, while compound 4 showed the strongest effect after 72 hours of treatment. nih.gov Furthermore, these hydantoin derivatives were shown to decrease the expression levels of genes involved in tumor invasion, including COX-2. nih.gov

Table 1: Effect of Hydantoin Derivatives on Nitric Oxide (NO) Production in MDA-MB-231 Cells

| Compound | Treatment Time | Key Observation |

| Compound 3 | 24 hours | Strongest induction of NO production. |

| Compound 4 | 72 hours | Strongest induction of NO production. |

| Data derived from a study on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives. nih.gov |

Antiviral Effects

The antiviral potential of hydantoin derivatives has been demonstrated against several types of viruses. These compounds can interfere with viral replication and assembly processes. nih.govgoogle.com

One notable example is 5-(3,4-dichlorophenyl) methylhydantoin , which has been studied for its activity against poliovirus. nih.gov Research conducted in a cell-free system that replicates the late stages of poliovirus replication showed that this hydantoin derivative inhibits the assembly of the virus. nih.gov Furthermore, the compound was found to block the post-synthetic cleavages of poliovirus proteins, which are crucial steps in the viral life cycle. nih.gov

Additionally, patent literature describes hydantoin and thiohydantoin derivatives for use as antiviral drugs, particularly for the treatment of Hepatitis C virus (HCV) infection. google.com These compounds are proposed as HCV replication inhibitors, highlighting the potential of the hydantoin scaffold in developing treatments for viral diseases. google.com

Anticancer Activities

The anticancer properties of this compound derivatives are among their most extensively studied biological activities. ekb.egekb.eg Research has shown that these compounds can exhibit significant antiproliferative and antimigratory effects against various cancer cell lines. ekb.egnih.gov The presence of aromatic units at the C5 position of the hydantoin ring is considered an important structural feature for these biological interactions. nih.gov

In one study, a series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives were tested on the MDA-MB-231 human breast cancer cell line. nih.gov All tested compounds showed a dose- and time-dependent inhibition of cell proliferation. nih.gov They were also found to significantly decrease the migration capacity of the cancer cells and reduce the expression of genes associated with tumor invasion. nih.gov

Another study focused on 1-benzyl-5-bromoindolin-2-one derivatives , which incorporate a benzyl group, and evaluated their effects on breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Several of these molecules displayed growth-inhibitory properties, with the MCF-7 cell line showing greater sensitivity. mdpi.com Specifically, derivatives 7c and 7d demonstrated the most potent anticancer activity against MCF-7 cells. mdpi.com

The antiproliferative activity of 5-benzyl juglone , a naphthoquinone derivative, was evaluated against HCT-15 human colorectal cancer cells, where it showed potent activity with an IC₅₀ value of 12.27 μM. nih.gov It also exhibited high inhibitory activity against MCF-7 human breast cancer cells. nih.gov

Table 2: In Vitro Anticancer Activities of Selected Benzyl-Hydantoin and Related Derivatives

| Compound/Derivative Series | Cancer Cell Line | Activity Metric | Result |

| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoins | MDA-MB-231 (Breast) | Antiproliferative | Significant dose- and time-dependent inhibition. |

| 7c (1-benzyl-5-bromoindolin-2-one derivative) | MCF-7 (Breast) | IC₅₀ | 7.17 ± 0.94 µM |

| 7d (1-benzyl-5-bromoindolin-2-one derivative) | MCF-7 (Breast) | IC₅₀ | 2.93 ± 0.47 µM |

| 5-benzyl juglone | HCT-15 (Colorectal) | IC₅₀ | 12.27 µM |

| IC₅₀ represents the concentration required to inhibit the growth of 50% of cells. mdpi.comnih.gov |

The anticancer effects of this compound derivatives are mediated through various cellular mechanisms, including the induction of apoptosis, modulation of the cell cycle, and inhibition of key enzymes like histone deacetylases (HDACs). ekb.egekb.egnih.gov

HDAC Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the death of cancer cells. nih.gov Several hydantoin derivatives have been identified as potential HDAC inhibitors. ekb.egekb.eg Benzamide-based HDAC inhibitors, such as entinostat (B1683978) (MS-275), are known to be selective for class I HDACs, which are often overexpressed in cancers like breast cancer. nih.gov The general structure of many HDAC inhibitors includes a cap group, a linker, and a zinc-binding group (ZBG). nih.govnih.gov Hydantoin derivatives can be designed to fit this structural motif, leading to potent antiproliferative activity. ekb.eg For example, one study reported a hydantoin derivative, compound (9a) , which demonstrated superior antiproliferative properties against HL-60 and RPMI-8226 cells (IC₅₀ = 0.25 μM and 0.23 μM, respectively) compared to a known HDAC inhibitor. ekb.eg

Cell Cycle Modulation: Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anticancer therapies. nih.gov Research has shown that benzyl-containing derivatives can arrest the cell cycle at different phases. For instance, 5-benzyl juglone was found to induce cell cycle arrest at the G0/G1 phase in HCT-15 cells. nih.gov Similarly, a pyrimidine (B1678525) derivative, compound 1 , was also shown to arrest the cell cycle at the G0/G1 phase. nih.gov This arrest is often accompanied by changes in the levels of cell cycle regulatory proteins. nih.govnih.gov For example, some compounds have been shown to down-regulate the phosphorylation of the retinoblastoma-associated protein (Rb), a key regulator of the G1/S phase transition. nih.gov

Induction of Apoptosis: In addition to cell cycle arrest, many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. nih.govnih.gov The 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives were shown to cause a statistically significant, time- and dose-dependent increase in the rate of apoptosis in MDA-MB-231 cells. nih.gov Mechanistic studies on 5-benzyl juglone also indicated that it promotes apoptosis in HCT-15 cells. nih.gov This pro-apoptotic effect is often achieved by modulating the expression of key proteins in the apoptosis pathway, such as increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.govmdpi.com

Mechanistic Studies of 5 Benzylhydantoin Reactions

Racemization Mechanism of 5-Substituted Hydantoins

The racemization of 5-substituted hydantoins, such as 5-benzylhydantoin, proceeds through the removal and re-addition of the proton at the chiral C5 carbon. The mechanism of this process has been a subject of investigation, with evidence pointing towards a specific pathway involving key intermediates.

The racemization of this compound in aqueous buffers follows pseudo-first-order kinetics. The reaction is subject to catalysis by various buffers, including phosphate, tris, and carbonate, as well as by hydroxide ions. cardiff.ac.ukacs.org This catalytic activity is characteristic of a general-base catalysis mechanism. acs.orgcapes.gov.br

In this mechanism, a general base (B:) abstracts the acidic proton from the C5 position of the hydantoin (B18101) ring. For instance, in a phosphate buffer system, the divalent phosphate ion (HPO₄²⁻) acts as the primary catalytic species. nih.gov The rate of racemization shows a linear dependence on the concentration of the buffer, confirming the catalytic role of the buffer species. acs.org

Studies on (S)-5-benzylhydantoin (5BH) and its N-methylated analogue, (S)-5-benzyl-3-methylhydantoin (5B-3MH), have provided further evidence for general-base catalysis. By comparing the second-order buffer-catalyzed rate constants for both compounds, a Brønsted plot yields a β value of 0.59 for 5BH and 0.51 for 5B-3MH. acs.org These values suggest that the C5 proton is approximately halfway transferred between the hydantoin and the base in the transition state of the reaction. acs.org The kinetics of racemization for (S)-5-benzylhydantoin can be complicated by the acidity of the N3 proton, which has a pKa of approximately 8.65. cardiff.ac.ukacs.org Deprotonation at this position results in a resonance-delocalized anion that is significantly more resistant to racemization. acs.org

A key diagnostic tool in elucidating the racemization mechanism is the comparison of the rate of hydrogen/deuterium (B1214612) (H/D) exchange at the C5 position with the rate of racemization. Kinetic studies on various 5-monosubstituted hydantoins have shown that the pseudo-first-order rate constants for deuteration (k_d) are approximately half of those for racemization (k_rac). capes.gov.br

This k_d/k_rac ratio of ~0.5 indicates that the H/D exchange process occurs with an inversion of configuration. capes.gov.br This finding is consistent with a mechanism where the abstraction of the C5 proton leads to the formation of a planar, achiral intermediate, such as an enolate or carbanion. The subsequent deuteration (or protonation) of this intermediate can occur from either face with equal probability, leading to both retention and inversion of the original configuration.

Kinetic isotope effects (KIE) provide significant insight into the rate-determining step of the reaction. Studies on the racemization of (S)-5-benzylhydantoin and (S)-3-N-methyl-5-benzylhydantoin have demonstrated the presence of both primary and solvent kinetic isotope effects. cardiff.ac.uk The observation of a primary KIE indicates that the breaking of the C-H bond at the C5 position is involved in the rate-determining step of the reaction. This supports a mechanism where proton abstraction is the slow step. cardiff.ac.uk

Solvent kinetic isotope effects, observed when the reaction is carried out in D₂O instead of H₂O, further corroborate the proposed mechanism. These isotope effects collectively favor a mechanism involving a rate-determining proton abstraction. cardiff.ac.uk

Two primary mechanisms are considered for general base-catalyzed racemization: the unimolecular electrophilic substitution (SE1) and the bimolecular electrophilic substitution (SE2) mechanisms. cardiff.ac.ukresearchgate.net

SE1 Mechanism: This is a two-step process. The first and rate-determining step involves the abstraction of the C5 proton by a base to form a planar, resonance-stabilized carbanion (or enolate) intermediate. In the second, rapid step, the intermediate is protonated by a solvent molecule or a general acid, leading to racemization.

SE2 Mechanism: This is a concerted, single-step process where the abstraction of the C5 proton by a base and the delivery of a proton from a general acid occur simultaneously, without the formation of an intermediate.

The collected experimental evidence, including the kinetics of H/D exchange, primary KIE, and solvent KIE, strongly supports the SE1 mechanism for the racemization of this compound. cardiff.ac.uk The fact that the rate of H/D exchange is half the rate of racemization is a powerful argument against a concerted SE2 mechanism and in favor of the formation of a discrete, achiral intermediate, which is the hallmark of the SE1 pathway. capes.gov.br

Solvent Effects on Racemization and H/D Exchange

The solvent environment plays a crucial role in the rate of racemization and H/D exchange of 5-benzylhydantoins. Studies conducted in mixed aqueous media have revealed significant solvent effects. cardiff.ac.uk

When dimethyl sulfoxide (DMSO) is added to phosphate buffers, it causes a marked increase in the reaction rate for this compound and its derivatives. cardiff.ac.uk In contrast, the addition of co-solvents like 2-propanol and dioxane leads to a decrease in the rate for neutral hydantoins. cardiff.ac.uk However, for a cationic hydantoin derivative, these same co-solvents (2-propanol and dioxane) were found to increase the reaction rate. cardiff.ac.uk

Interactive Data Table: Racemization and H/D Exchange Rate Constants

The following table summarizes representative kinetic data for the racemization and deuteration of 5-substituted hydantoins.

| Compound | Condition | k_rac (s⁻¹) | k_d (s⁻¹) | k_d / k_rac |

| This compound | Phosphate Buffer | Value A | Value B | ~0.5 |

| 5-Phenylhydantoin (B13835) | Phosphate Buffer | Value C | Value D | ~0.5 |

| 3-N-Methyl-5-benzylhydantoin | Aqueous Buffer | Value E | Value F | ~0.5 |

Note: Specific rate constant values (A, B, C, D, E, F) are dependent on exact experimental conditions (pH, buffer concentration, temperature) and are represented here to illustrate the typical findings.

Advanced Analytical and Characterization Techniques for 5 Benzylhydantoin

Spectroscopic Methods

Spectroscopic methods provide fundamental insights into the molecular structure and composition of 5-Benzylhydantoin by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comyoutube.com Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint". The absorption of IR energy occurs only when a vibration produces a change in the molecule's dipole moment. savemyexams.comlatech.edu These vibrations are categorized into two main types: stretching (changes in bond length) and bending (changes in bond angle). latech.edu

For this compound, the IR spectrum reveals key absorptions corresponding to its core structure. The hydantoin (B18101) ring exhibits characteristic vibrations for the amide functional groups. The N-H stretching vibrations are typically observed as a broad band in the region of 3100-3400 cm⁻¹, often broadened due to hydrogen bonding. latech.edu The carbonyl (C=O) groups of the hydantoin ring show strong, sharp absorption bands. Typically, two distinct C=O stretching bands can be observed due to symmetric and asymmetric vibrations, usually appearing in the 1700-1800 cm⁻¹ range. mdpi.com

In a study on the closely related compound, 5-methyl-5-benzylhydantoin, an N-H stretching vibration was experimentally observed at 3109 cm⁻¹, indicative of hydrogen-bonded NH groups. mdpi.com The C=O stretching vibrations for this analog appeared as a strong band at 1748 cm⁻¹ and a shoulder at 1732 cm⁻¹, which is consistent with the hydantoin structure. mdpi.com The aromatic ring of the benzyl (B1604629) group would also produce characteristic C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 1: Typical Infrared Absorption Ranges for this compound Functional Groups

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3400 | Medium-Strong, Broad |

| Carbonyl (C=O) | Stretching | 1700 - 1800 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. mdpi.com

For the identification of this compound, the molecule is first ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The mass analyzer then measures the m/z of this molecular ion, which confirms the compound's molecular weight.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion is isolated, subjected to collision-induced dissociation (CID) to break it into smaller, characteristic fragment ions. The fragmentation pattern provides a structural fingerprint that helps confirm the identity of the compound. nih.govekb.eg For this compound (C₁₀H₁₀N₂O₂), the expected fragmentation would involve the cleavage of the benzyl group and fragmentation of the hydantoin ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Molecular Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂O₂⁺ | 191.08 | Protonated molecular ion |

| [M-H]⁻ | C₁₀H₉N₂O₂⁻ | 189.06 | Deprotonated molecular ion |

| Fragment | C₇H₇⁺ | 91.05 | Loss of the hydantoin ring, forming a tropylium (B1234903) ion |

The identification is confirmed by matching the experimental mass spectrum (both the molecular ion and the fragmentation pattern) against spectral libraries or with data from in-silico fragmentation prediction tools. nih.govnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exceptionally powerful for determining the absolute configuration (R or S) of enantiomers in solution, a task that can be challenging for other methods. ru.nlnih.gov

As this compound possesses a chiral center at the C5 position of the hydantoin ring, it exists as a pair of enantiomers. VCD spectroscopy can unambiguously distinguish between the (R)-5-Benzylhydantoin and (S)-5-Benzylhydantoin enantiomers. The VCD spectrum of one enantiomer will be a mirror image of the other, showing positive peaks where the other has negative peaks. nih.gov

The process involves measuring the experimental VCD spectrum of the this compound sample and comparing it to theoretical spectra calculated for both the R and S configurations using computational methods like Density Functional Theory (DFT). ru.nl An excellent match between the experimental spectrum and the calculated spectrum for one of the configurations allows for a confident assignment of the absolute stereochemistry of the sample. nih.govru.nl VCD is particularly advantageous as it does not require crystallization of the compound, which is a prerequisite for X-ray crystallography. ru.nl

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Ratios

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for assessing the purity of pharmaceutical compounds and for separating enantiomers. bjbms.orgunife.it For purity analysis, a reversed-phase HPLC method is typically used, where this compound is separated from any starting materials, by-products, or degradation products. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

The separation of the enantiomers of this compound requires a chiral environment. bjbms.org This is most commonly achieved by using a Chiral Stationary Phase (CSP). unife.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds.

A study on the closely related metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), successfully separated its enantiomers using a cellulose tris(4-methylbenzoate) column. nih.gov A similar strategy would be effective for this compound. The enantiomers interact differently with the chiral selector in the stationary phase, leading to different retention times (RT) and allowing for their separation and quantification. By integrating the peak areas of the two enantiomer peaks, the enantiomeric ratio or enantiomeric excess (ee) can be accurately determined.

Table 3: Illustrative HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(4-methylbenzoate)) |

| Mobile Phase | Mixture of an alcohol (e.g., Ethanol) and Water nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min nih.gov |

| Detection | UV/Vis Detector (e.g., at 254 nm) |

| Output | Two separated peaks with distinct retention times (RT) for (R)- and (S)-5-Benzylhydantoin |

Capillary Electrophoresis (CE) for Reaction Monitoring

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size and charge. Due to its high speed, minimal sample consumption, and high resolution, CE is an excellent tool for monitoring the progress of chemical reactions in real-time or near-real-time. nih.gov

In the synthesis of this compound, for instance, via the Bucherer-Bergs reaction, CE can be used to monitor the consumption of reactants (e.g., benzaldehyde, cyanide, ammonium (B1175870) carbonate) and the formation of the this compound product. Aliquots can be taken from the reaction mixture at various time points and injected directly into the CE instrument. The resulting electropherograms would show peaks corresponding to each component, with the peak area of the reactants decreasing over time and the peak area of the product increasing. This allows for the rapid determination of reaction kinetics and the optimal reaction endpoint, ensuring efficiency and maximizing yield. nih.gov

X-Ray Crystallography for Solid-State Structure